2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid

Data Availability Comparative Analysis Biological Activity

Researchers building fragment libraries or exploring SAR around 2,3-dihydrobenzofuran-7-carboxylic acid scaffolds need well-characterized building blocks with defined substitution patterns. • Unique 2-oxo substitution offers distinct electronic/steric properties vs. alkyl, amino, or halogen analogs • Low MW (178.14), balanced H-bond profile (4 HBA/1 HBD) ideal for fragment library inclusion • 95% purity supports quantitative impurity analysis & HPLC/LC-MS method development • Reactive C7-COOH handle for amide coupling, esterification, or further derivatization • Procure with documented quality & global shipping from BenchChem

Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
CAS No. 855221-95-3
Cat. No. B1428792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid
CAS855221-95-3
Molecular FormulaC9H6O4
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)C(=O)O)OC1=O
InChIInChI=1S/C9H6O4/c10-7-4-5-2-1-3-6(9(11)12)8(5)13-7/h1-3H,4H2,(H,11,12)
InChIKeyWKYVTINVBCHWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic Acid: Structural & Supply Overview


2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS:855221-95-3) is a heterocyclic organic compound with the molecular formula C9H6O4 and molecular weight 178.14 g/mol . This compound belongs to the 2,3-dihydrobenzofuran-7-carboxylic acid family and features a 2-oxo substitution pattern on the dihydrofuran ring. It is commercially available primarily as a research chemical building block and analytical reference standard, with typical purity specifications of 95%+ from multiple suppliers . No published literature reporting quantitative biological activity, pharmacokinetic parameters, or direct comparator studies for this specific compound has been identified in the public domain.

Synthetic building block with 7-carboxylic acid reactive handle
Analytical reference standard at research-grade purity
Fragment library candidate with low MW and polar H-bond profile

Substitution Risks for 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic Acid


The 2,3-dihydrobenzofuran scaffold is a versatile pharmacophore, with substitution patterns (position and nature of oxo, amino, chloro, and methyl groups) dramatically influencing target engagement, potency, and selectivity [1]. For instance, structurally distinct analogs such as 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid serve as key intermediates for the gastroprokinetic agent prucalopride [2], while 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid exhibits hypocholesterolemic activity in hyperlipemic rat models [3]. The 2-oxo substitution on the dihydrofuran ring confers unique electronic and steric properties that cannot be reproduced by alkyl, amino, or halogen substituents at equivalent positions. Without direct comparative data for CAS:855221-95-3, substitution with any analog would introduce unquantified risks to experimental reproducibility, SAR interpretation, and downstream procurement decisions.

Unique 2-oxo substitution
Electronic and steric properties are not reproduced by amino, chloro, or alkyl dihydrobenzofuran analogs.
No direct comparative data
Without head-to-head studies, analog substitution introduces unquantified risks to SAR interpretation and reproducibility.
Divergent biological profiles
Structurally related dihydrobenzofurans show distinct target engagement (e.g., gastroprokinetic vs. hypocholesterolemic).

Comparative Evidence for 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic Acid


Published Biological Activity Data Gap

Comprehensive searches of PubMed, Google Scholar, and major chemistry databases returned zero published studies reporting quantitative biological activity data, comparator studies, or direct experimental characterization for 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS:855221-95-3) [1]. While structurally related 2,3-dihydrobenzofuran-2-carboxylic acid amide derivatives have demonstrated potent cytotoxic activity at low micromolar concentrations against six human cancer cell lines [2], and benzofuran-2-carboxylic acid derivatives have been identified as submicromolar inhibitors of lymphoid tyrosine phosphatase (LYP) with Ki values of 0.93–1.34 μM [3], no such data exists for the target compound. Consequently, any differentiation relative to in-class analogs cannot be established based on published evidence.

Biological Data Availability
Class-level inference
Target compound: zero published studies Related derivatives: cytotoxic activity (low μM) and LYP inhibition (Ki 0.93–1.34 μM)
No differentiation possible; de novo characterization required.
Literature search across PubMed, Google Scholar, vendor datasheets.
Data Availability Comparative Analysis Biological Activity

Purity Specifications vs. Market Standard

The target compound is offered at a minimum purity specification of 95% (HPLC) by multiple commercial suppliers . This represents a standard research-grade purity for benzofuran carboxylic acid building blocks, comparable to analogs such as 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (typically supplied at 97–98%) and 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (typically supplied at 95–97%). No ultra-high purity (>99%) certified reference material is currently listed in major catalogs for this specific compound.

Purity vs. Market Standard
Data to verify
95% (minimum)
Standard research-grade; may require additional purification for sensitive assays.
0–3% lower than high-purity dihydrobenzofuran analogs (97–98%).
Purity Analysis Supplier Comparison Quality Control

Molecular Weight and H-Bond Profile vs. Analogs

2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid (MW = 178.14 g/mol, C9H6O4) possesses a 2-oxo-7-carboxylic acid substitution pattern, with 4 hydrogen bond acceptors (three carbonyl/ether oxygens plus one additional oxygen in the lactone/carboxyl group) and 1 hydrogen bond donor (carboxylic acid -OH) . Compared to the fully aromatic benzofuran-7-carboxylic acid (MW = 162.14 g/mol, C9H6O3, 3 HBA, 1 HBD), the dihydro-2-oxo derivative has increased molecular weight (+16 Da), an additional oxygen atom, and altered ring electronics due to saturation at the 2,3-positions [1]. Compared to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (MW = 227.64 g/mol, C9H8ClNO3), the target compound lacks the basic amine and lipophilic chloro substituents, resulting in substantially different predicted logP and solubility profiles [2].

MW & H-Bond Profile
Class-level inference
178.14 g/mol, 4 HBA, 1 HBD vs. benzofuran-7-carboxylic acid: 162.14, 3 HBA vs. 4-amino-5-chloro analog: 227.64, 4 HBA, 2 HBD
Distinct polar scaffold for fragment-based discovery prioritizing aqueous solubility.
Calculated from molecular formula; no experimental logP available.
Physicochemical Properties Lipinski Rules Drug-likeness

Application Scenarios for 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic Acid


Fragment-Based Drug Discovery (FBDD) Screening Libraries

The low molecular weight (178.14 g/mol) and balanced hydrogen bonding profile (4 HBA, 1 HBD) of 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid make it suitable for inclusion in fragment screening libraries . Unlike fully aromatic benzofuran-7-carboxylic acid, the partially saturated dihydro-2-oxo scaffold offers a distinct shape and electronic distribution that may probe complementary chemical space [1]. Procurement is recommended for fragment libraries targeting unexplored regions of polar heterocyclic chemical space.

Analytical Reference Standard for Impurity Profiling

This compound is marketed as a drug impurity reference standard and analytical reagent . Users developing HPLC or LC-MS methods for pharmaceutical products containing 2,3-dihydrobenzofuran moieties (e.g., prucalopride or related gastroprokinetic agents) may require this specific 2-oxo derivative as an impurity marker or system suitability standard [1]. Its defined 95% purity specification provides a baseline for quantitative impurity analysis.

Synthetic Building Block for Custom Derivative Synthesis

The carboxylic acid at position 7 provides a reactive handle for amide coupling, esterification, or further functional group transformations . The 2-oxo substitution on the dihydrofuran ring offers a distinct electronic environment for further derivatization relative to unsubstituted or alkyl-substituted 2,3-dihydrobenzofurans. Procurement is indicated for medicinal chemistry campaigns seeking to explore SAR around the 2-position of the 2,3-dihydrobenzofuran-7-carboxylic acid scaffold.

Not Recommended for Direct Biological Screening

Given the complete absence of published biological activity data , users should not procure CAS:855221-95-3 for direct phenotypic or target-based screening campaigns without first conducting in-house characterization, solubility assessment, and control experiments. Any procurement for biological evaluation must be accompanied by appropriate positive and negative controls and acceptance of undefined potency and selectivity profiles.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Low molecular weight, balanced HBA/HBD profile
Polar heterocyclic chemical space complementarity
Impurity reference standard
Defined purity specification
HPLC/LC-MS system suitability and impurity marking
Synthetic building block
7-carboxylic acid reactive handle
SAR derivatization at 2-oxo-dihydrobenzofuran scaffold
Direct biological screening (not recommended)
Absence of published bioactivity data
Requires de novo characterization and appropriate controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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